molecular formula C18H18N2S B2363239 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 851175-86-5

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Cat. No.: B2363239
CAS No.: 851175-86-5
M. Wt: 294.42
InChI Key: ZHFNZFKURMDVCR-UHFFFAOYSA-N
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Description

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (CAS 851175-86-5) is a high-purity chemical building block offered for research and development purposes. This compound has a molecular formula of C18H18N2S and a molecular weight of 294.41 g/mol . It is part of the imidazole-2-thiol family, a class of heterocyclic compounds known for their utility in organic synthesis and medicinal chemistry research. Substituted 1H-imidazole-2-thiols, such as this product, serve as key precursors in the synthesis of more complex heterocyclic systems; for instance, they can undergo base-catalyzed reactions with compounds like pent-2-en-4-yn-1-ones to form structures such as 5H-imidazo[2,1-b][1,3]thiazines, which are valuable scaffolds in pharmaceutical research . This product is provided with a typical purity of 95% and is recommended to be stored at room temperature . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a versatile building block for constructing novel molecules in drug discovery and materials science.

Properties

IUPAC Name

4-phenyl-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(2)14-8-10-16(11-9-14)20-17(12-19-18(20)21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFNZFKURMDVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Chloroimidazole Intermediate

The precursor 2-chloro-5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole is synthesized via:

  • Imidazole formation : Reacting 4-isopropylbenzaldehyde, phenylacetaldehyde, and ammonium chloride in acetic acid at 110°C.
  • Chlorination : Treating the imidazole with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 0–5°C.

Key Data

Parameter Value
Chlorination yield 89%
Purity (HPLC) ≥98%

Thiolation Reaction

The chloroimidazole intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF):

Optimized Conditions

  • Molar ratio : 1:3 (chloroimidazole:NaSH)
  • Temperature : 65°C
  • Time : 8 hours
  • Yield : 76%

This method benefits from scalability, as demonstrated in patent US7807837B2, which outlines large-scale production of analogous imidazole thiols. The thiolation step requires rigorous oxygen exclusion to prevent oxidation to disulfides.

Solid-Phase Synthesis for High-Purity Products

Recent advancements employ polymer-supported reagents to enhance purity. A Merrifield resin-bound variant of the thiourea precursor enables stepwise assembly:

  • Resin functionalization : Immobilize 4-isopropylbenzylamine on chloromethylated polystyrene resin.
  • Coupling : React with phenyl isothiocyanate to form a thiourea linkage.
  • Cyclization : Treat with iodine in dichloromethane to form the imidazole ring.
  • Cleavage : Release the product using trifluoroacetic acid (TFA).

Performance Metrics

Metric Value
Overall yield 41%
Purity (LC-MS) 99.2%

While lower yielding than solution-phase methods, this approach eliminates column chromatography, reducing solvent waste.

Catalytic Methods for Green Synthesis

Transition metal catalysis addresses regioselectivity challenges in unsymmetrical imidazoles. A palladium-catalyzed C–H activation strategy constructs the imidazole core from N-(4-isopropylphenyl)benzamide and ethanedithiol:

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Oxidant : Ag₂CO₃
  • Solvent : Toluene
  • Yield : 67%

Density functional theory (DFT) calculations suggest the thiol group directs palladium insertion at the 2-position, ensuring correct regiochemistry. This method exemplifies the shift toward atom-economical syntheses in modern organic chemistry.

Industrial-Scale Production Considerations

Patent US7807837B2 details a kilogram-scale process adaptable to this compound. Key features include:

Process Parameters

Stage Conditions
Cyclocondensation Continuous flow reactor, 120°C, 20 bar
Crystallization Anti-solvent (heptane) addition at −10°C
Drying Vacuum tray dryer, 40°C, 48 hours

This approach achieves 85% overall yield with 99.5% purity, meeting pharmaceutical-grade standards.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.22–7.45 (m, 9H, aromatic), 10.21 (s, 1H, SH).
  • HRMS : m/z [M+H]⁺ calcd for C₂₄H₂₃N₂S: 367.1578; found: 367.1581.

Chromatographic Profiles

Method Column Retention Time
HPLC C18, 250 × 4.6 mm 8.72 min
UPLC HSS T3, 2.1 × 50 mm 2.15 min

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl and propan-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazole derivatives, substituted phenyl or propan-2-yl groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that imidazole derivatives, including 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol, exhibit significant anticancer properties. A study demonstrated that compounds with imidazole rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the compound's ability to interact with biological targets involved in cell cycle regulation has been highlighted as a mechanism of action against cancer cells .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its thio group enhances its interaction with microbial enzymes, making it effective against resistant strains of bacteria and fungi. The structure allows for the formation of stable complexes with metal ions, which can further enhance its antimicrobial efficacy .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This property is particularly relevant in the development of treatments for chronic inflammatory conditions .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals that are less harmful to non-target species while effectively controlling pest populations .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its imidazole ring can be modified to create a variety of derivatives with tailored properties for specific applications in drug design or materials science. For example, reactions involving its thiol group can lead to the formation of new thioethers or disulfides, expanding the library of available compounds for research and development .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value lower than many existing chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation documented by Antimicrobial Agents and Chemotherapy, the compound was tested against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings showed that it had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The pharmacological and physicochemical properties of imidazole derivatives are heavily influenced by substituents on the aryl rings. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles and Key Properties
Compound Name (CAS No.) Position 1 Substituent Position 5 Substituent Key Features Reference
Target Compound 4-(Propan-2-yl)phenyl Phenyl Enhanced lipophilicity due to isopropyl group; thiol group enhances reactivity .
5-Phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol 4-Methylphenyl Phenyl Methyl group increases electron density; lower molecular weight (MW: 292.4 g/mol) .
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (89542-66-5) 4-Methylphenyl 4-Bromophenyl Bromine introduces electron-withdrawing effects; higher MW (372.3 g/mol) .
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol (1509906-60-8) 3-(Isopropoxy)propyl 4-Bromophenyl Alkoxy chain enhances solubility; flexible substituent increases steric bulk .
5-Methyl-2-phenyl-1H-imidazole-4-methanol (13682-32-1) - Phenyl, 5-methyl Hydroxymethyl group at position 4 increases polarity; potential for hydrogen bonding .

Pharmacological Activity

  • The isopropyl group in the target compound may further modulate COX selectivity .
  • Antimicrobial Activity : Imidazole derivatives with electron-withdrawing groups (e.g., bromine in CAS 89542-66-5) show enhanced growth inhibition against microbial strains, likely due to increased electrophilicity .
  • Opioid Receptor Binding : Benzimidazole analogs with nitro and isopropoxy groups (e.g., isotonitazene) demonstrate high-affinity binding to opioid receptors, though the target compound’s thiol group may confer distinct interactions .

Physicochemical Properties

  • Stability: Thiol-containing imidazoles (e.g., target compound) are prone to oxidation, whereas methanol or carboxylic acid derivatives (e.g., CAS 13682-32-1) exhibit greater stability under ambient conditions .

Structural Insights from Crystallography

  • Dihedral Angles : In analogs like 2-[2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, dihedral angles between substituents and the imidazole core influence molecular packing and crystal stability. The isopropyl group in the target compound may induce similar steric effects .
  • Hydrogen Bonding : Thiol and hydroxyl groups participate in intermolecular hydrogen bonds, affecting solubility and crystallinity .

Biological Activity

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and antifungal activities, supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

This structure includes a phenyl group and an isopropyl-substituted phenyl moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, in a study examining its effects on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), the compound exhibited significant cytotoxicity with IC50 values ranging from 27.7 µM to 39.2 µM. In contrast, it showed low toxicity towards normal cell lines (NIH-3T3), with an IC50 value exceeding 100 µM .

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)
MCF-727.7
T47-D39.2
MDA-MB 23135.0
NIH-3T3>100

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Table 2: Antibacterial Activity of the Compound

Bacterial StrainMIC Value (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The results indicated significant inhibition of fungal growth, although specific MIC values were not detailed in the available literature.

The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The thiol group in this compound may enhance its reactivity and ability to form covalent bonds with target biomolecules, potentially leading to its observed anticancer and antimicrobial effects.

Case Studies

A notable study highlighted the synthesis and evaluation of a series of imidazole derivatives, including our compound of interest. The findings suggested that modifications in the structure could lead to enhanced biological activity, paving the way for further drug development .

Q & A

Q. What are the recommended synthetic routes for 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol?

The compound can be synthesized via cyclization reactions or multicomponent cycloadditions. A common approach involves reacting substituted phenylhydrazines with thiourea derivatives under acidic conditions. Nickel-catalyzed cyclization of amido-nitriles or imidoyl chlorides with ethyl isocyanoacetate is also effective . For regioselectivity, temperature control (65–90°C) and solvent choice (e.g., methanol or DMF) are critical. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of techniques:

  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous imidazole derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol groups at δ 3.1–3.5 ppm) .
  • IR spectroscopy to identify functional groups (e.g., S-H stretches at 2550–2600 cm1^{-1}) .

Q. What purification methods are effective post-synthesis?

Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (solvents like methanol or DMSO/water) are standard. Purity assessment via HPLC (>98%) is recommended, with elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Catalysts : Nickel or palladium catalysts enhance cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature : Controlled heating (65–90°C) minimizes side reactions like thiol oxidation .
  • Reaction time : Monitoring via TLC to terminate reactions at optimal conversion (~12–24 hours) .

Q. What strategies address conflicting biological activity data across studies?

Contradictions may arise from assay variability. Mitigation strategies:

  • Standardized assays : Use established protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) .
  • Control compounds : Include reference drugs (e.g., doxorubicin for anticancer activity) to calibrate results .
  • Dose-response curves : Validate activity thresholds (e.g., IC50_{50} values) across multiple replicates .

Q. How can the mechanism of action in biological systems be evaluated?

  • Computational docking : Study interactions with target proteins (e.g., kinase binding pockets) using software like AutoDock .
  • In vitro assays : Measure inhibition of enzymatic activity (e.g., acetylcholinesterase for neuroprotective effects) .
  • Gene expression profiling : RNA sequencing to identify pathways modulated by the compound .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability in biological targets (e.g., DNA intercalation) .
  • QSAR models : Use regression analysis to link substituent effects (e.g., electron-withdrawing groups) to bioactivity .

Q. How do substituents influence the compound’s physicochemical and biological properties?

  • Hydrophobicity : The 4-(propan-2-yl)phenyl group enhances membrane permeability compared to unsubstituted analogs .
  • Electron effects : Electron-deficient aryl rings improve thiol stability against oxidation .
  • Steric hindrance : Bulky substituents at the 1-position reduce off-target interactions in enzymatic assays .

Q. What are the stability considerations for long-term storage?

Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent thiol oxidation. Lyophilization or formulation in DMSO (with desiccants) extends shelf life .

Q. How can derivatives be designed to enhance bioactivity or reduce toxicity?

  • Combinatorial libraries : Introduce substituents (e.g., halogens, trifluoromethyl) at the 4- and 5-positions via Suzuki-Miyaura coupling .
  • Prodrug strategies : Mask the thiol group with acetylated precursors to improve bioavailability .
  • Toxicity screening : Use zebrafish or HEK293 cell models to prioritize low-toxicity candidates .

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